[1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine

solubility formulation tryptamine analog

[1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine (CAS 885951-05-3) is a synthetic indole-pyrrolidine derivative with the molecular formula C15H21N3 and a molecular weight of 243.35 g/mol. It belongs to the broader class of 3-pyrrolidineindole compounds, which recent patent literature targets as serotonergic psychedelic agents for CNS disorders.

Molecular Formula C15H21N3
Molecular Weight 243.35 g/mol
CAS No. 885951-05-3
Cat. No. B1597762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine
CAS885951-05-3
Molecular FormulaC15H21N3
Molecular Weight243.35 g/mol
Structural Identifiers
SMILESCNC(CN1CCCC1)C2=CNC3=CC=CC=C32
InChIInChI=1S/C15H21N3/c1-16-15(11-18-8-4-5-9-18)13-10-17-14-7-3-2-6-12(13)14/h2-3,6-7,10,15-17H,4-5,8-9,11H2,1H3
InChIKeyLZHMELKNPUGVRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine (CAS 885951-05-3) – A Differentiated Tryptamine-Based Research Intermediate and Serotonergic Probe


[1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine (CAS 885951-05-3) is a synthetic indole-pyrrolidine derivative with the molecular formula C15H21N3 and a molecular weight of 243.35 g/mol . It belongs to the broader class of 3-pyrrolidineindole compounds, which recent patent literature targets as serotonergic psychedelic agents for CNS disorders [1]. Unlike simpler tryptamines, this compound uniquely combines an N-methyl substitution with a pyrrolidin-1-yl-ethyl side chain, placing it at the intersection of structure-activity relationship (SAR) studies for 5-HT receptor modulation and synthetic intermediate utility.

Why Generic Tryptamine Analogs Cannot Replace [1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine in Research and Industrial Applications


Superficial structural similarity between [1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine and common tryptamines such as DMT or N-methyltryptamine (NMT) conceals critical differences in amine substitution that fundamentally alter physicochemical properties and biological target engagement. The presence of a pyrrolidine ring, as seen in related N,N-tetramethylenetryptamine (Pyr-T), is known to drastically reduce psychoactive potency in humans compared to N,N-dimethyl substitution, yet the addition of an N-methyl group to the pyrrolidine scaffold—as in this compound—introduces a chiral center and alters pharmacokinetic parameters in ways that are explicitly exploited in the serotonergic agent patents where this compound class is described [1]. Consequently, procuring a generic tryptamine building block would fail to deliver the specific SAR, intermediate, or analytical reference standard requirements for projects targeting 5-HT2A receptor modulation or the synthesis pathway of the Mindset patent family compounds [2].

Quantitative Differentiation Evidence for [1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine Against Closest Analogs


Aqueous Solubility Advantage Over Pyr-T (N,N-Tetramethylenetryptamine)

The target compound demonstrates significantly higher predicted aqueous solubility compared to its closest structural analog, Pyr-T (N,N-tetramethylenetryptamine). While Pyr-T has an estimated water solubility of approximately 1,488 mg/L at 25 °C, the target compound achieves a predicted solubility of approximately 3,400 mg/L (3.4 g/L) under the same conditions—a ~2.3-fold improvement . This difference arises from the additional N-methyl group, which disrupts crystal packing and increases polarity, directly impacting formulation feasibility and in vitro assay performance.

solubility formulation tryptamine analog

Elevated Commercial Purity Threshold vs. Typical Unsubstituted Pyrrolidinyl-Indole Building Blocks

Multiple reputable vendors, including Bidepharm and MolCore, consistently offer the target compound at a purity of ≥98% (NLT 98%), supported by batch-specific QC documentation such as NMR, HPLC, and GC . In contrast, closely related unsubstituted pyrrolidinyl-indole analogs like Pyr-T are predominantly available from specialty suppliers at lower purities (typically 95% or unspecified) and with limited analytical certification. The documented purity threshold of 98% directly reduces the risk of impurity-driven side reactions in multi-step syntheses and enhances reproducibility in pharmacological assays.

purity supply chain intermediate

Structural Differentiation: Chiral Center and N-Methyl Substitution on a Pyrrolidine Scaffold Not Found in DMT or NMT

The target compound possesses a chiral center at the α-carbon of the ethylamine chain, combined with an N-methyl group on the amine and a pyrrolidin-1-yl moiety—a structural combination absent in both N,N-dimethyltryptamine (DMT, CAS 61-50-7) and N-methyltryptamine (NMT, CAS 61-49-4). DMT and NMT are achiral at the ethylamine chain and lack the cyclic amine, whereas the target compound's N-methyl-pyrrolidinyl-ethylamine scaffold introduces stereochemical and conformational constraints [1]. In the Mindset Pharma patent family (US 2024/0336641 A1), the generic formula encompassing this compound explicitly requires the pyrrolidine ring and N-alkyl substitution for 5-HT2A receptor agonism [2].

structure-activity relationship 5-HT2A chiral

Predicted Physicochemical Profile (Boiling Point, pKa, Density) Informs Synthesis and Purification Strategy

Predicted physicochemical parameters for the target compound include a boiling point of 407.4 ± 30.0 °C, density of 1.123 ± 0.06 g/cm³, and pKa of 17.48 ± 0.30 . For comparison, Pyr-T (freebase) exhibits a boiling point of 170–180 °C at 0.05 mmHg . While the target compound's atmospheric boiling point reflects its higher molecular weight and N-methylation, the large discrepancy relative to the unsubstituted analog directly impacts distillation-based purification strategies, vacuum requirements, and thermal stability risk assessments during scale-up synthesis.

physicochemical properties process chemistry distillation

Role as a Privileged Intermediate in the Mindset Patent Family for Next-Generation Short-Duration Psychedelic Agents

The 3-pyrrolidineindole scaffold, which includes [1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine, forms the core of Mindset Pharma's 'Family 2' of next-generation psychedelic compounds [1]. Mindset Pharma, in partnership with Otsuka Pharmaceutical, has advanced compounds from this family into preclinical development [2]. The patent allowance (USPTO application 17/387,864) specifically covers the 3-pyrrolidine-indole derivatives as short-duration serotonergic agents [1]. The target compound, with its N-methyl group and pyrrolidine ring, represents the essential scaffold for which enantiomeric and N-substitution refinements are claimed to improve pharmacokinetic and pharmacodynamic profiles over classical psychedelics. For organizations seeking to develop competitive compounds or generic intermediates within this IP landscape, access to this specific CAS-numbered compound is a prerequisite for legitimate SAR exploration.

patent landscape 5-HT2A agonist drug discovery

Optimal Procurement and Application Scenarios for [1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine (CAS 885951-05-3)


SAR Exploration of 5-HT2A Receptor Agonists in CNS Drug Discovery

The target compound serves as a structurally specific building block in the synthesis of 3-pyrrolidineindole derivatives covered by the Mindset Pharma patent family (US 2024/0336641 A1). Its 98% purity and full analytical documentation enable reliable SAR expansion around the N-methyl-pyrrolidine scaffold, where even minor impurities could confound functional activity measurements at the 5-HT2A receptor . The ~2.3-fold solubility advantage over Pyr-T further facilitates in vitro assay preparation without resorting to DMSO concentrations that may artificially modulate receptor activity.

Synthesis of Next-Generation Short-Duration Serotonergic Psychedelics

Procurement of this specific CAS-numbered intermediate is essential for organizations developing compounds within the Family 2 portfolio described by Mindset Pharma . The compound's chiral center allows for enantiomeric separation and subsequent evaluation of individual stereoisomers, a key differentiator from achiral DMT or NMT analogs that lack this dimension of SAR. Its predicted physicochemical parameters (bp 407 °C, pKa 17.48) guide reaction engineering decisions, such as the selection of high-boiling solvents for amination steps and the avoidance of strongly basic conditions that could degrade the indole core.

Analytical Reference Standard for Forensic Toxicology and Metabolite Identification

The compound's unique combination of an indole core, N-methyl group, and pyrrolidine ring makes it a valuable reference standard for distinguishing N-methylated pyrrolidinyl-tryptamines from their unsubstituted counterparts in GC-MS and LC-MS/MS workflows. The availability of batch-specific QC data (NMR, HPLC, GC) ensures traceability required for forensic validation protocols. Unlike Pyr-T, which exhibits limited psychoactivity and scarce analytical characterization , the target compound's stable supply and documented purity support its use as a certified reference material for emerging synthetic tryptamine surveillance.

Process Chemistry Development for Scalable Manufacturing of 3-Pyrrolidineindole APIs

Process R&D teams investigating the manufacturing route for 3-pyrrolidineindole active pharmaceutical ingredients (APIs) benefit from the target compound's established commercial availability at 98% purity . The predicted density (1.123 g/cm³) and boiling point facilitate reactor design and solvent selection for scale-up . The documented solubility profile (3.4 g/L) aids in designing extraction and crystallization protocols that maximize yield while minimizing solvent consumption, providing a quantifiable advantage over less-characterized pyrrolidinyl-indole analogs.

Quote Request

Request a Quote for [1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.